N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine
Overview
Description
N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is a compound that features a guanidine core with two tert-butoxycarbonyl (Boc) protecting groups and a 4-hydroxybutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(Boc)-N’‘-(4-hydroxybutyl)guanidine typically involves the protection of the guanidine group with Boc groups, followed by the introduction of the 4-hydroxybutyl substituent. One common method involves the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N,N’-Bis(Boc)-guanidine. This intermediate is then reacted with 4-hydroxybutylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be substituted with other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting groups can be removed under acidic conditions, revealing the active guanidine moiety, which can then interact with its target. The 4-hydroxybutyl substituent may enhance the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(Boc)-guanidine: Lacks the 4-hydroxybutyl substituent, making it less versatile in certain applications.
N,N’-Bis(Boc)-N’'-(2-hydroxyethyl)guanidine: Similar structure but with a shorter hydroxyalkyl chain, which may affect its reactivity and solubility.
Uniqueness
N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is unique due to the presence of the 4-hydroxybutyl substituent, which provides additional functionalization options and can enhance the compound’s properties in various applications.
Properties
IUPAC Name |
tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-14(2,3)22-12(20)17-11(16-9-7-8-10-19)18-13(21)23-15(4,5)6/h19H,7-10H2,1-6H3,(H2,16,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUEYNHUWVCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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